Cas no 52460-99-8 (2-Amino-2,2-diphenylacetonitrile)

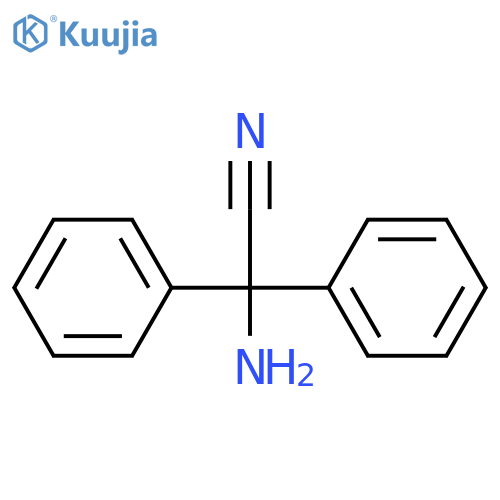

52460-99-8 structure

商品名:2-Amino-2,2-diphenylacetonitrile

CAS番号:52460-99-8

MF:C14H12N2

メガワット:208.258482933044

MDL:MFCD31391066

CID:1577255

2-Amino-2,2-diphenylacetonitrile 化学的及び物理的性質

名前と識別子

-

- Benzeneacetonitrile, a-amino-a-phenyl-

- Glycinonitrile, 2,2-diphenyl-

- 2-amino-2,2-diphenylacetonitrile

- Aminodiphenylacetonitril

- Aminodiphenylacetonitrile

- alpha,alpha-Diphenyl-alpha-aminoacetonitrile

- 2-Amino-2,2-diphenylacetonitrile

-

- MDL: MFCD31391066

- インチ: 1S/C14H12N2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,16H2

- InChIKey: XLHAFLQPSYZDOK-UHFFFAOYSA-N

- ほほえんだ: NC(C#N)(C1C=CC=CC=1)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 208.100048391 g/mol

- どういたいしつりょう: 208.100048391 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 49.8

- ぶんしりょう: 208.26

2-Amino-2,2-diphenylacetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D657880-1g |

amino-diphenyl-acetonitrile |

52460-99-8 | 95% | 1g |

$585 | 2025-02-24 | |

| eNovation Chemicals LLC | D657880-1g |

amino-diphenyl-acetonitrile |

52460-99-8 | 95% | 1g |

$585 | 2025-02-21 | |

| eNovation Chemicals LLC | D657880-250mg |

amino-diphenyl-acetonitrile |

52460-99-8 | 95% | 250mg |

$395 | 2024-08-03 | |

| eNovation Chemicals LLC | D657880-1g |

amino-diphenyl-acetonitrile |

52460-99-8 | 95% | 1g |

$585 | 2024-08-03 | |

| eNovation Chemicals LLC | D657880-250mg |

amino-diphenyl-acetonitrile |

52460-99-8 | 95% | 250mg |

$395 | 2025-02-24 | |

| eNovation Chemicals LLC | D657880-250mg |

amino-diphenyl-acetonitrile |

52460-99-8 | 95% | 250mg |

$395 | 2025-02-21 |

2-Amino-2,2-diphenylacetonitrile 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

52460-99-8 (2-Amino-2,2-diphenylacetonitrile) 関連製品

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量